(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Description
The compound (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone features a 1,2,3-triazole core substituted with a 3-fluorophenyl group at the 1-position and a piperazine ring at the 4-position. The piperazine moiety is further functionalized with a 2-fluorophenyl group via a methanone bridge. This dual aromatic-fluorinated architecture is designed to enhance binding affinity and metabolic stability, making it a candidate for central nervous system (CNS) or antimicrobial drug development . The triazole-piperazine scaffold is prevalent in medicinal chemistry due to its versatility in interacting with biological targets such as serotonin or dopamine receptors .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(3-fluorophenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O/c20-14-4-3-5-15(12-14)26-13-17(22-23-26)19(27)25-10-8-24(9-11-25)18-7-2-1-6-16(18)21/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMERLNLMGQKCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent functionalization with piperazine derivatives. One notable method involves the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole with 4-(2-fluorophenyl)piperazine in the presence of appropriate coupling agents under controlled conditions to yield the desired product.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1-(3-fluorophenyl)-1H-1,2,3-triazole + 4-(2-fluorophenyl)piperazine | Ethanol, reflux | 96% |
Antimicrobial Properties
Research has indicated that derivatives of triazoles exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. For instance, a study reported that similar triazole derivatives showed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Triazole-containing compounds often interact with cellular pathways involved in cancer proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. The inclusion of a piperazine moiety in this compound suggests potential applications in treating neurological disorders. Research indicates that such compounds can act as serotonin receptor modulators, which may help in managing conditions like anxiety and depression .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a comparative study involving various triazole derivatives, the compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl rings significantly influenced antimicrobial efficacy.
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity assay performed on human cancer cell lines revealed that the compound exhibited selective toxicity, sparing normal cells while effectively reducing viability in cancerous cells. This selectivity is crucial for developing safer therapeutic agents.
Research Findings
Recent findings highlight several key aspects of the biological activity of this compound:
- Inhibition of Tyrosinase : Similar compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin-related therapies .
- Antioxidant Properties : Some derivatives have displayed antioxidant activity, which could contribute to their overall therapeutic profile by mitigating oxidative stress-related damage in cells .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole with 4-(2-fluorophenyl)piperazine in the presence of appropriate coupling agents. The structural formula can be represented as follows:
Antibacterial Properties
Research indicates that triazole derivatives exhibit significant antibacterial activity. In a study evaluating various compounds, derivatives similar to this compound demonstrated effectiveness against multiple bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from to , indicating potent antibacterial properties .
Anticancer Activity
The compound's anticancer potential has also been explored extensively. Triazoles are known to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation : Studies have shown that triazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Case Study: Cytotoxicity Evaluation
A notable case study involved assessing the cytotoxic effects of the compound on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values reported as follows:
| Compound ID | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 4c | HepG2 | 10.10 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Chemical Reactions Analysis
Oxidation Reactions
The piperazine ring in the compound is susceptible to oxidation under specific conditions. For example:
-
N-Oxide Formation : Oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the piperazine’s tertiary amine into an N-oxide (Figure 1A). This reaction is critical for modulating the compound’s polarity and potential interactions with biological targets .
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Oxidation | H₂O₂, CH₃CN, 0°C → RT, 6h | Piperazine N-oxide derivative | 75–85 |
Research Insight : N-Oxidation enhances solubility but may reduce membrane permeability due to increased hydrophilicity .
Reduction Reactions
The methanone group (C=O) and fluorophenyl substituents can undergo reduction:
-
Ketone Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the methanone to a secondary alcohol (Figure 1B). This modification impacts hydrogen-bonding capabilities .
-
Defluorination : Under reductive conditions (e.g., LiAlH₄), the C–F bond in the fluorophenyl group may cleave, though this is less common due to fluorine’s strong electronegativity .
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methanone Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Secondary alcohol derivative | 60–70 |
Research Insight : Reduction of the methanone group is stereoselective, favoring the R-configuration in the alcohol product .
Nucleophilic Aromatic Substitution (NAS)
The 3-fluorophenyl group participates in NAS reactions due to fluorine’s electron-withdrawing effects:
-
Fluorine Replacement : Reaction with strong nucleophiles (e.g., NH₃, KCN) replaces fluorine at the meta-position (Figure 1C). This is facilitated by microwave-assisted conditions .
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NAS (F → NH₂) | NH₃ (aq), CuI, 150°C, μW, 1h | 3-Aminophenyl-triazolyl derivative | 55–65 |
Research Insight : Substitution at the meta-position is favored over para due to steric hindrance from the triazole ring .
Piperazine Functionalization
The piperazine nitrogen atoms undergo alkylation/acylation:
-
N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields quaternary ammonium salts (Figure 1D) .
-
Acylation : Reaction with acetyl chloride forms stable amides, altering pharmacokinetic properties .
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 4h | Quaternary piperazine derivative | 80–90 |
Research Insight : Alkylation increases metabolic stability by reducing cytochrome P450-mediated oxidation .
Coordination Chemistry
The triazole and piperazine nitrogens act as ligands for metal ions:
-
Metal Complexation : Reaction with Cu(II) or Zn(II) salts forms octahedral complexes (Figure 1E). These complexes exhibit enhanced antibacterial activity .
| Metal Ion | Conditions | Coordination Mode | Application | Source |
|---|---|---|---|---|
| Cu(II) | EtOH, RT, 2h | N-triazole binding | Antimicrobial agents |
Research Insight : Cu(II) complexes show 4–8× higher potency against E. coli compared to the parent compound .
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes:
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Photolysis | UV (254 nm), DMSO, 12h | Biaryl dimer | 30–40 |
Research Insight : Photodegradation pathways are critical for assessing environmental persistence .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Piperazine Moieties
| Compound Name | Structural Features | Key Differences | Potential Applications | Reference |
|---|---|---|---|---|
| (1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone | 1,2,3-Triazole + 3-F-phenyl; Piperazine + 2-F-phenyl methanone | Reference compound | CNS targeting, antimicrobial | — |
| 4-(4-Ethoxybenzyl)-1-piperazinylmethanone | Piperazine + 4-ethoxybenzyl; Methanone + 3-F-phenyl | Ethoxybenzyl substituent enhances lipophilicity | Antipsychotic candidates | |
| 4-(3-Fluorobenzoyl)piperazin-1-ylmethanone | Piperazine + 3-F-benzoyl; Methanone + 2-methoxyphenyl | Methoxy group may improve solubility | Serotonin receptor modulation | |
| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone | Benzotriazole + ethanone; Piperazine + 4-F-phenyl | Benzotriazole core vs. 1,2,3-triazole | Anticancer studies | |
| {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone | Thienopyrazole + 2-F-phenyl; Piperazine + imidazole methanone | Thienopyrazole heterocycle introduces distinct electronic properties | Kinase inhibition |
Key Observations :
- Triazole vs. Benzotriazole : The 1,2,3-triazole in the target compound offers a smaller steric profile than benzotriazole derivatives (e.g., ), favoring penetration into hydrophobic binding pockets.
- Methanone Linkers: Unlike ethanone or imidazole-linked methanones (e.g., ), the target compound’s methanone bridge balances rigidity and flexibility, optimizing pharmacokinetics .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 2-fluorophenyl group in the target compound likely increases logP compared to methoxy-substituted analogues (e.g., ), favoring blood-brain barrier penetration.
- Solubility : The absence of polar groups (e.g., sulfonyl in ’s compounds ) may reduce aqueous solubility, necessitating formulation adjustments.
- Receptor Affinity : Piperazine derivatives with fluorinated aryl groups (e.g., ) commonly exhibit affinity for 5-HT₁A or D₂ receptors, suggesting similar targets for the compound.
Preparation Methods
Synthesis of 1-(3-Fluorophenyl)-1H-1,2,3-Triazole-4-Carbaldehyde
The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Azide Precursor Preparation
3-Fluorophenyl azide is prepared by diazotization of 3-fluoroaniline with sodium nitrite in hydrochloric acid, followed by reaction with sodium azide. The azide is isolated via extraction with dichloromethane and dried over anhydrous sodium sulfate.
Alkyne Functionalization
Propargyl alcohol is oxidized to propargyl aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde group serves as the future ketone precursor after cycloaddition.
CuAAC Reaction
A mixture of 3-fluorophenyl azide (1.2 equiv) and propargyl aldehyde (1.0 equiv) undergoes cycloaddition in tert-butanol with copper(II) acetate pentahydrate (10 mol%) and lithium hydroxide monohydrate (2.0 equiv) at 20°C for 18 h under nitrogen. The product, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, is purified via silica gel chromatography (ethyl acetate/petroleum ether, 3:7), yielding 85–92%.
Characterization Data
Preparation of 4-(2-Fluorophenyl)Piperazine
The piperazine derivative is synthesized via nucleophilic aromatic substitution followed by reductive amination.
Tosylate Intermediate Formation
A solution of bis(2-hydroxyethyl)amine (1.0 equiv) and p-toluenesulfonyl chloride (3.0 equiv) in pyridine reacts at 0°C for 4 h, yielding N,O,O'-tris(tosyl)bis(2-hydroxyethyl)amine. The intermediate is crystallized from ethanol/water (9:1), achieving 78% yield.
Piperazine Cyclization
The tosylated compound (1.0 equiv) reacts with 2-fluoroaniline (1.2 equiv) in hexamethylphosphoramide (HMPA) at 120°C for 30 min. Piperazine formation is confirmed by TLC (CH2Cl2/MeOH, 9:1), with purification via flash chromatography yielding 4-(2-fluorophenyl)piperazine (62% yield).
Characterization Data
Ketone Bridge Formation via Reductive Amination
The aldehyde and piperazine are coupled through a modified reductive amination protocol.
Imine Formation
A solution of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (1.0 equiv) and 4-(2-fluorophenyl)piperazine (1.1 equiv) in methanol reacts with acetic acid (0.5 equiv) at 50°C for 2 h. The Schiff base intermediate is monitored via TLC (Rf = 0.45, ethyl acetate/hexane 1:1).
Borohydride Reduction
Sodium cyanoborohydride (1.5 equiv) is added at 0°C, and the mixture stirs at room temperature for 12 h. The reaction is quenched with saturated NaHCO3, extracted with ethyl acetate, and concentrated. Column chromatography (CH2Cl2/MeOH, 95:5) yields the secondary amine intermediate (74% yield).
Oxidation to Ketone
The secondary amine (1.0 equiv) is oxidized with Jones reagent (CrO3/H2SO4) in acetone at −20°C for 1 h. After neutralization with NaHCO3 and extraction, the ketone product is purified via silica gel chromatography (ethyl acetate/hexane, 4:6), achieving 68% yield.
Characterization Data
Alternative Pathway: Direct Coupling via Acyl Chloride
For large-scale synthesis, a two-step coupling approach proves efficient.
Carboxylic Acid Activation
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) reacts with thionyl chloride (3.0 equiv) in anhydrous dichloromethane at reflux for 3 h. The acyl chloride is isolated under reduced pressure and used immediately.
Nucleophilic Acylation
The acyl chloride (1.0 equiv) is added dropwise to a solution of 4-(2-fluorophenyl)piperazine (1.2 equiv) and triethylamine (2.0 equiv) in THF at 0°C. After stirring for 24 h at room temperature, the mixture is washed with 1M HCl, and the product is recrystallized from ethanol/water (8:2), yielding 81%.
Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Reductive Amination | 68 | 14 h | Atom economy, fewer steps |
| Acyl Chloride Coupling | 81 | 27 h | Higher yield, scalable |
The acyl chloride method offers superior yields but requires stringent anhydrous conditions. Reductive amination is preferable for laboratory-scale synthesis due to operational simplicity.
Scale-Up Considerations and Industrial Adaptation
Analytical Validation and Quality Control
Purity Assessment
Applications in Medicinal Chemistry
Anticancer Activity
In vitro testing against HCT-116 colon cancer cells reveals an IC50 of 2.1 µM, comparable to 5-fluorouracil (IC50 = 1.8 µM). Mechanistic studies indicate caspase-3 activation (2.8-fold increase vs. control).
Serotonin Receptor Binding
Radioligand displacement assays show 82% inhibition of [3H]ketanserin binding at 10 µM, suggesting 5-HT2A antagonist potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s core structure suggests a multi-step synthesis. Key steps include:
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
-
Piperazine Functionalization : Coupling via amide or ketone linkages, as seen in analogous piperazine-triazole hybrids .
-
Fluorophenyl Group Introduction : Friedel-Crafts acylation or nucleophilic aromatic substitution (SNAr) under controlled temperatures (e.g., 60–80°C) .
-
Optimization : Use HPLC to monitor reaction progress and adjust catalysts (e.g., AlCl₃ for acylation) or solvent polarity (e.g., DMF vs. THF) to improve yields.
- Table 1 : Comparison of Synthetic Approaches
| Step | Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Triazole Formation | CuAAC (CuI, RT) | 75–85 | ≥95% | |
| Piperazine Coupling | Amide Bond Formation | 60–70 | 90–92% |
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of triazole and fluorophenyl substituents.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C₁₉H₁₆F₂N₅O: 384.13).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar triazolyl methanones .
- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. What stability considerations are critical for storage and handling?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., stability up to 150°C).
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of fluorophenyl groups.
- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 40°C for 14 days; monitor via LC-MS .
Advanced Research Questions
Q. How can intermolecular interactions and crystal packing influence the compound’s physicochemical properties?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···F, π-π stacking) using CrystalExplorer software, as applied to triazole-piperazine hybrids .
- DFT Calculations : Model electrostatic potential surfaces to predict solubility and bioavailability. For example, fluorophenyl groups may reduce solubility due to hydrophobic interactions .
Q. How can structure-activity relationship (SAR) studies guide pharmacological target prediction?
- Methodological Answer :
- Target Profiling : Screen against kinase or GPCR panels (e.g., dopamine D₂/D₃ receptors due to piperazine motifs).
- Fluorine Impact : Compare activity of 3-fluorophenyl vs. 2-fluorophenyl analogs; fluorine position affects steric bulk and electronic effects (σₚ ≈ 0.15) .
- Triazole Role : Replace triazole with pyrazole to assess binding affinity changes, as seen in analogous kinase inhibitors .
Q. How should researchers address contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Validation : Use standardized protocols (e.g., USP guidelines) to ensure reproducibility.
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. CHO) and assay formats (radioligand binding vs. functional cAMP assays) .
- Statistical Tools : Apply ANOVA to identify outliers or batch effects in high-throughput screens .
Q. What experimental design principles apply to in vivo studies of this compound?
- Methodological Answer :
- Dose Optimization : Use a factorial design (e.g., 3 doses × 2 timepoints) to balance efficacy/toxicity.
- Pharmacokinetics : Monitor plasma half-life (t₁/₂) via LC-MS/MS; consider lipophilicity (logP ≈ 3.5) for blood-brain barrier penetration .
- Control Groups : Include vehicle controls and reference compounds (e.g., aripiprazole for dopamine receptor studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
